2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate
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Overview
Description
2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an acetyl group, a chloro substituent, and a methoxybenzoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-acetyl-4-chloro-6-methylphenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Acetyl-4-chloro-6-methylbenzoic acid.
Reduction: 2-Acetyl-6-methylphenyl 2-methoxybenzoate.
Substitution: 2-Acetyl-4-chloro-6-methylphenyl 2-ethoxybenzoate (if methoxy group is substituted with ethoxy group).
Scientific Research Applications
2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro substituent can influence the compound’s reactivity and binding affinity to biological targets. The methoxybenzoate moiety can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-methylphenyl 4-chlorobenzoate: Similar structure but with a different substitution pattern.
Methyl 2-methoxybenzoate: Lacks the acetyl and chloro substituents.
2-(2-Chloro-6-fluorophenyl)acetamide: Contains a chloro substituent but differs in the functional groups attached.
Uniqueness
2-Acetyl-4-chloro-6-methylphenyl 2-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88952-09-4 |
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Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
(2-acetyl-4-chloro-6-methylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H15ClO4/c1-10-8-12(18)9-14(11(2)19)16(10)22-17(20)13-6-4-5-7-15(13)21-3/h4-9H,1-3H3 |
InChI Key |
XFGMHXUDCYBCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2OC)C(=O)C)Cl |
Origin of Product |
United States |
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